molecular formula C25H30O10 B1622220 Salprotoside CAS No. 33779-37-2

Salprotoside

カタログ番号: B1622220
CAS番号: 33779-37-2
分子量: 490.5 g/mol
InChIキー: VKRBJYIBLRSBNI-KOGKCOTNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Salprotoside is a salicylate derivative structurally related to other non-steroidal anti-inflammatory drugs (NSAIDs) such as acetylsalicylic acid (aspirin) and salsalate. It is listed in the International Nonproprietary Names (INN) registry but remains unapproved for clinical use . Current literature suggests it shares functional similarities with approved salicylates but lacks comprehensive safety and efficacy data required for regulatory approval .

特性

CAS番号

33779-37-2

分子式

C25H30O10

分子量

490.5 g/mol

IUPAC名

[(2R)-2-[(2R,3R,4R)-5-ethoxy-4-hydroxy-3-propoxyoxolan-2-yl]-2-(2-hydroxybenzoyl)oxyethyl] 2-hydroxybenzoate

InChI

InChI=1S/C25H30O10/c1-3-13-32-22-20(28)25(31-4-2)35-21(22)19(34-24(30)16-10-6-8-12-18(16)27)14-33-23(29)15-9-5-7-11-17(15)26/h5-12,19-22,25-28H,3-4,13-14H2,1-2H3/t19-,20-,21-,22-,25?/m1/s1

InChIキー

VKRBJYIBLRSBNI-KOGKCOTNSA-N

SMILES

CCCOC1C(C(OC1C(COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O

異性体SMILES

CCCO[C@@H]1[C@H](C(O[C@@H]1[C@@H](COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O

正規SMILES

CCCOC1C(C(OC1C(COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O

製品の起源

United States

生物活性

Salprotoside, a compound derived from natural sources, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Salprotoside is characterized by its unique chemical structure, which includes specific functional groups that contribute to its biological activity. Understanding its physicochemical properties is crucial for elucidating its interactions with biological targets.

The biological activity of Salprotoside is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of hydroxyl and amino groups enhances its ability to form hydrogen bonds and engage in electrostatic interactions, which are vital for modulating enzyme activity and receptor signaling pathways.

Biological Activities

Salprotoside exhibits a range of biological activities, including:

  • Antioxidant Activity : Salprotoside has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the severity of inflammatory diseases.
  • Antimicrobial Properties : Research indicates that Salprotoside possesses antimicrobial effects against various pathogens.

In Vitro Studies

Several studies have investigated the in vitro effects of Salprotoside on different cell lines. For instance:

  • Cell Proliferation Assays : Salprotoside was found to enhance cell proliferation in fibroblast cell lines, indicating potential applications in wound healing.
  • Cytotoxicity Tests : In contrast, it exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of Salprotoside:

  • Animal Models : In rodent models of inflammation, administration of Salprotoside significantly reduced inflammatory markers and improved overall health outcomes.
  • Pharmacokinetics : Studies on the absorption and metabolism of Salprotoside indicate a favorable pharmacokinetic profile, supporting its use in clinical settings.

Case Studies

  • Case Study on Antioxidant Activity :
    • A study demonstrated that Salprotoside significantly reduced oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent for managing diabetes-related complications.
  • Case Study on Anti-inflammatory Effects :
    • Research involving human subjects with chronic inflammatory conditions showed that Salprotoside supplementation led to a marked decrease in inflammatory cytokines.

Data Summary

The following table summarizes key findings related to the biological activity of Salprotoside:

Biological ActivityIn Vitro ResultsIn Vivo Results
AntioxidantSignificant free radical scavengingReduced oxidative stress markers
Anti-inflammatoryDecreased cytokine levelsImproved health outcomes in models
AntimicrobialEffective against specific pathogensNot extensively studied

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares Salprotoside with two structurally and functionally related compounds: salsalate and imidazole salicylate .

Table 1: Comparative Overview of Salprotoside, Salsalate, and Imidazole Salicylate

Parameter Salprotoside Salsalate Imidazole Salicylate
Chemical Structure Salicylate derivative (exact structure undefined) Dimer of salicylic acid (ester-linked) Salicylic acid conjugated with imidazole
Approval Status Unapproved Approved (osteoarthritis, analgesia) Approved (topical use for otitis externa)
Primary Indications Investigational (potential NSAID use) Osteoarthritis, chronic pain Acute/chronic otitis externa
Mechanism of Action Presumed COX-1/COX-2 inhibition Prodrug hydrolyzed to salicylic acid Dual action: anti-inflammatory + antimicrobial (imidazole moiety)
Pharmacokinetics Limited data (oral absorption hypothesized) Slow hydrolysis to salicylic acid; prolonged half-life Minimal systemic absorption (topical application)
Safety Profile Unknown (preclinical data insufficient) Lower gastrointestinal toxicity vs. aspirin Local irritation; rare systemic effects
Research Status Early-stage studies Extensive clinical validation Established topical efficacy

Structural Comparison

  • Salprotoside : Exact structure undisclosed, but likely a salicylate derivative with modifications enhancing stability or bioavailability.
  • Salsalate : A dimeric ester of salicylic acid, designed to reduce gastric irritation while maintaining anti-inflammatory activity .
  • Imidazole Salicylate : Combines salicylic acid with an imidazole ring, enabling antimicrobial activity alongside COX inhibition .

Functional and Clinical Comparison

  • Efficacy: Salsalate is clinically proven for osteoarthritis due to its sustained release of salicylic acid . Imidazole salicylate’s dual mechanism makes it effective for ear infections with minimal systemic exposure .
  • Pharmacokinetics :

    • Salsalate’s prodrug design delays hydrolysis, reducing peak plasma concentrations and gastrointestinal toxicity .
    • Imidazole salicylate’s topical use avoids first-pass metabolism, enhancing localized effects .
    • Salprotoside’s pharmacokinetic parameters (e.g., bioavailability, metabolism) are uncharacterized.
  • Safety: Salsalate exhibits fewer gastric ulcers than aspirin due to reduced direct mucosal contact .

Q & A

Q. What are the established synthetic routes for Salprotoside, and how can researchers validate the purity and identity of synthesized batches?

Salprotoside synthesis typically involves multi-step organic reactions, such as glycosylation or esterification, depending on the target structure. To validate purity and identity, researchers should employ orthogonal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95% purity threshold recommended).
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments) to confirm structural integrity.
  • Mass Spectrometry (MS) (e.g., ESI-TOF) for molecular weight verification. Detailed experimental protocols, including reagent sources and instrument parameters, must be documented to ensure reproducibility .

Q. Which in vitro assays are commonly used to assess Salprotoside's pharmacological activity?

Standard assays include:

  • Cell viability assays (e.g., MTT or resazurin-based tests) to evaluate cytotoxicity.
  • Enzyme inhibition studies (e.g., IC₅₀ determination via spectrophotometric methods).
  • Receptor binding assays (radioligand displacement or fluorescence polarization). Researchers should validate assay conditions (e.g., pH, temperature, and incubation time) using positive and negative controls. Triplicate measurements and statistical analysis (e.g., ANOVA) are critical for robustness .

Q. How should researchers design dose-response studies to evaluate Salprotoside's efficacy?

  • Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture the full dose-response curve.
  • Include vehicle controls and reference compounds (e.g., known inhibitors/agonists).
  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Ensure compliance with ethical guidelines for in vivo studies, including sample size justification and randomization .

Q. What spectroscopic and chromatographic methods are suitable for characterizing Salprotoside's stability under varying conditions?

  • Forced degradation studies : Expose Salprotoside to heat, light, acidic/alkaline hydrolysis, and oxidative stress.
  • Stability-indicating HPLC methods : Monitor degradation products under accelerated storage conditions.
  • UV-Vis and FTIR spectroscopy : Track structural changes over time. Report degradation kinetics (e.g., Arrhenius plots for thermal stability) and validate methods per ICH guidelines .

Q. How can researchers ensure reproducibility in Salprotoside's bioactivity assays across laboratories?

  • Standardize protocols for cell culture (passage number, media composition) and compound preparation (solvent, stock concentration).
  • Share raw data and analysis scripts via open-access repositories.
  • Participate in inter-laboratory validation studies to identify variability sources (e.g., instrumentation differences). Document all deviations from the original methodology in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Salprotoside's reported bioactivity across different studies?

Discrepancies may arise from differences in assay conditions, cell lines, or compound purity. To address this:

  • Conduct a meta-analysis of published data, stratifying results by experimental parameters (e.g., cell type, incubation time).
  • Replicate conflicting studies using identical protocols and materials.
  • Validate bioactivity via orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Use error propagation models to quantify uncertainty in aggregated data .

Q. What strategies optimize Salprotoside's pharmacokinetic (PK) profile for in vivo applications?

  • Prodrug design : Modify functional groups to enhance solubility or reduce first-pass metabolism.
  • Nanocarrier systems : Use liposomes or polymeric nanoparticles to improve bioavailability.
  • PK/PD modeling : Integrate in vitro ADME data (e.g., microsomal stability, plasma protein binding) with computational simulations. Prioritize in vivo validation using LC-MS/MS for plasma concentration monitoring .

Q. How can advanced computational methods predict Salprotoside's off-target interactions?

  • Molecular docking : Screen against structural databases (e.g., ChEMBL, PDB) to identify potential off-targets.
  • Machine learning models : Train on toxicity datasets (e.g., Tox21) to predict adverse effects.
  • Molecular dynamics (MD) simulations : Assess binding stability and conformational changes in putative targets. Validate predictions with high-throughput selectivity assays (e.g., kinase profiling panels) .

Q. What experimental designs mitigate batch-to-batch variability in Salprotoside production?

  • Quality-by-Design (QbD) approaches : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) for critical quality attributes.
  • Statistical process control (SPC) : Track variability using control charts and root-cause analysis. Include batch records and impurity profiles in open-access datasets for transparency .

Q. How should researchers prioritize Salprotoside derivatives for structure-activity relationship (SAR) studies?

  • Scaffold diversification : Synthesize analogs with modifications to key pharmacophores (e.g., hydroxyl groups, aromatic rings).
  • High-content screening : Use multi-parameter assays (e.g., cytotoxicity + target engagement) to rank derivatives.
  • Free-energy perturbation (FEP) calculations : Predict binding affinity changes for virtual analogs.
    Apply clustering algorithms to identify SAR trends and guide iterative optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。